molecular formula C8H7NO2S B8675142 Methyl 2-cyano-2(3-thienyl)acetate

Methyl 2-cyano-2(3-thienyl)acetate

Cat. No. B8675142
M. Wt: 181.21 g/mol
InChI Key: VFMUSSCPSVLZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04307239

Procedure details

A solution of 5.00 g (27.3 mmol) of methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate in 100 ml of methylene chloride was cooled to +5° under nitrogen and 3.70 g (27.3 mmol) of sulfuryl chloride in 5 ml of methylene chloride was added all at once. After 15 min. at +5° the solution was purged with a vigorous stream of nitrogen for 5 min. Pyridine (4.0 g, 50 mmol, 1.83 eq.) was added and the solution was brought to room temperature with a water bath. After 30 min. the reaction was quenched with 30 ml of 1 M H2SO4 and 70 ml of water. The mixture was stirred to 15 min. and the organic phase was separated. The aqueous phase was extracted with 30 ml of methylene chloride and the combined organic layers were dried by passing them through a cone of anhydrous calcium sulfate. Solvent was removed to yield an orange oil homogeneous by tlc and glc (SE-30, SP2300). Bulb to bulb distillation (about 120°/0.5 torr) yielded 4.67 g (94.5%) of methyl 2-cyano-2(3-thienyl)acetate as an analytically pure pale yellow oil, bp 108°-110°/0.5 torr, (lit. 107°-9°/0.95 torr). IR (film) 4.42 (w), 5.73 (s), 6.98 (m), 8.00 (s), 9.86 (m), 12.95 (s); NMR (CDCl3) 7.6-7.4 (m, 2H), 7.3-7.1 (d×d, J=2, 5 Hz, 1H), 5.00 (s, 1H), 3.90 (s, 3H), UV max=234 nm. 13C NMR (CDCl3) 165.0, 129.1, 127.5, 126.6, 124.7, 115.5, 53.9, 38.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:8]1[CH2:12][CH2:11][S:10][CH2:9]1)[C:4]([O:6][CH3:7])=[O:5])#[N:2].S(Cl)(Cl)(=O)=O.N1C=CC=CC=1>C(Cl)Cl>[C:1]([CH:3]([C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)[C:4]([O:6][CH3:7])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C(C(=O)OC)=C1CSCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred to 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 min. at +5° the solution was purged with a vigorous stream of nitrogen for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solution was brought to room temperature with a water bath
CUSTOM
Type
CUSTOM
Details
After 30 min. the reaction was quenched with 30 ml of 1 M H2SO4 and 70 ml of water
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 30 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield an orange oil homogeneous by tlc and glc (SE-30, SP2300)
DISTILLATION
Type
DISTILLATION
Details
Bulb to bulb distillation (about 120°/0.5 torr)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C(C(=O)OC)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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